molecular formula C16H18BFO2 B8187823 2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B8187823
M. Wt: 272.1 g/mol
InChI Key: FMFIFOUEYRMXFK-UHFFFAOYSA-N
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Description

2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a naphthalene ring substituted with a fluorine atom and a dioxaborolane moiety, making it a valuable reagent for forming carbon-carbon bonds in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 6-fluoronaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane enhances its reactivity and selectivity in cross-coupling reactions. This unique feature makes it a valuable reagent for synthesizing fluorinated biaryl compounds, which are important in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(6-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFIFOUEYRMXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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